molecular formula C50H74NO10P B10788667 1,2-Docosahexanoyl-sn-glycero-3-phosphoserine CAS No. 133831-23-9

1,2-Docosahexanoyl-sn-glycero-3-phosphoserine

Cat. No.: B10788667
CAS No.: 133831-23-9
M. Wt: 880.1 g/mol
InChI Key: RJCZACBLQGCNCW-MCEXTTDUSA-N
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Description

1,2-Docosahexanoyl-sn-glycero-3-phosphoserine is a complex phospholipid molecule with the molecular formula C50H74NO10P . It is composed of two docosahexaenoic acid (DHA) chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphoserine group attached to the sn-3 position. This compound is known for its significant role in biological membranes, particularly in the brain and retina, where DHA is abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Docosahexanoyl-sn-glycero-3-phosphoserine typically involves the esterification of glycerol with docosahexaenoic acid followed by the phosphorylation of the resulting diacylglycerol with serine. The reaction conditions often require the use of catalysts and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and enzymatic catalysis to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Docosahexanoyl-sn-glycero-3-phosphoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Docosahexanoyl-sn-glycero-3-phosphoserine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Docosahexanoyl-sn-glycero-3-phosphoserine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The DHA chains contribute to the flexibility and permeability of the membrane, while the phosphoserine group participates in interactions with proteins and other biomolecules. This compound is known to modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Docosahexanoyl-sn-glycero-3-phosphoserine is unique due to its phosphoserine head group, which imparts distinct biochemical properties compared to other phospholipids. This head group allows for specific interactions with proteins and other cellular components, making it particularly important in neural tissues .

Properties

CAS No.

133831-23-9

Molecular Formula

C50H74NO10P

Molecular Weight

880.1 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C50H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(52)58-43-46(44-59-62(56,57)60-45-47(51)50(54)55)61-49(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,46-47H,3-4,9-10,15-16,21-22,27-28,33-34,39-45,51H2,1-2H3,(H,54,55)(H,56,57)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t46-,47+/m1/s1

InChI Key

RJCZACBLQGCNCW-MCEXTTDUSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

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